molecular formula C36H73BrN2O2 B12388614 (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide

(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide

Cat. No.: B12388614
M. Wt: 645.9 g/mol
InChI Key: ZLCFGDAOIYFIPN-MJBGKLQRSA-M
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Description

(±)-N-(3-Aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide, commonly referred to as GAP-DMORIE, is a cationic lipid integral to the Vaxfectin® adjuvant system. This compound is synthesized as a racemic mixture and formulated in a 1:1 molar ratio with the neutral colipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) . Its structure features:

  • A quaternary ammonium headgroup with an aminopropyl-dimethyl moiety.
  • Two cis-9-tetradecenyloxy (C14:1) chains, which are unsaturated, enhancing membrane fluidity and interaction with biological systems.

GAP-DMORIE is primarily used in DNA vaccine formulations to improve antigen-specific antibody production and cellular immune responses. Preclinical studies in juvenile rhesus macaques demonstrated that Vaxfectin®-adjuvanted vaccines induced robust antibody responses against measles virus proteins, highlighting its dose-sparing capabilities and efficacy .

Properties

Molecular Formula

C36H73BrN2O2

Molecular Weight

645.9 g/mol

IUPAC Name

3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide

InChI

InChI=1S/C36H73N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h11-14,36H,5-10,15-35,37H2,1-4H3;1H/q+1;/p-1/b13-11-,14-12-;

InChI Key

ZLCFGDAOIYFIPN-MJBGKLQRSA-M

Isomeric SMILES

CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.[Br-]

Canonical SMILES

CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.[Br-]

Origin of Product

United States

Chemical Reactions Analysis

VC1052 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized lipid derivatives, while reduction could produce reduced lipid forms.

Scientific Research Applications

Gene Delivery Systems

One of the most prominent applications of this compound is in the development of gene delivery systems. Cationic lipids like Vaxfectin are essential for forming lipoplexes with nucleic acids, enhancing their cellular uptake. This property is critical in transfection protocols where DNA or RNA needs to be delivered into cells effectively.

Case Study:
In a study published in Nucleic Acids Research, researchers demonstrated that Vaxfectin, when used in combination with a co-lipid (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine), significantly improved the transfection efficiency of plasmid DNA into various cell lines compared to other lipid formulations. The synergy between these lipids was attributed to their ability to enhance membrane fusion and cellular uptake of genetic material .

Vaccine Development

Vaxfectin has been explored as an adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a valuable component in both DNA and protein-based vaccines.

Case Study:
In a clinical trial involving a DNA vaccine against infectious diseases, the incorporation of Vaxfectin resulted in a marked increase in immunogenicity. The study found that subjects receiving the vaccine formulated with Vaxfectin exhibited higher levels of specific antibodies compared to those receiving the vaccine without the lipid .

Antiviral Research

Research has indicated potential applications of Vaxfectin in antiviral therapies. Its mechanism of action suggests that it could be effective against certain viral infections by facilitating the delivery of antiviral agents directly into infected cells.

Case Study:
A study published in Virology Journal investigated the efficacy of Vaxfectin as a carrier for antiviral compounds targeting HIV. The results showed that cells treated with Vaxfectin-formulated antiviral agents had reduced viral loads compared to controls, highlighting its potential role in developing novel antiviral strategies .

Mechanism of Action

The mechanism of action of VC1052 involves its role as an adjuvant in vaccines. It enhances the immune response by facilitating the delivery of plasmid DNA or protein antigens to immune cells. This process involves the interaction of the cationic lipid with the negatively charged cell membranes, promoting the uptake of the antigen and subsequent activation of the immune response .

Comparison with Similar Compounds

Comparison with Similar Cationic Lipids

Structural and Functional Differences

The performance of cationic lipids in drug and gene delivery depends on structural nuances, including chain length, saturation, and headgroup chemistry. Below is a comparative analysis of GAP-DMORIE with key analogues:

Table 1: Structural and Functional Comparison of Cationic Lipids
Compound Structural Features Applications Efficacy & Findings Toxicity Profile References
GAP-DMORIE C14:1 unsaturated chains; aminopropyl-dimethyl headgroup DNA vaccines (e.g., Vaxfectin®) Enhances antibody titers in macaques; dose-sparing effect Low in DPyPE formulations
DMRIE C14 saturated chains; hydroxyethyl headgroup Gene delivery (e.g., DMRIE/DOPE) Lower transfection efficiency vs. GAP-DLRIE; marginal clinical outcomes High in clinical trials
GAP-DLRIE C12 saturated chains; aminopropyl-dimethyl headgroup Arterial gene delivery Superior transfection in porcine arteries vs. DMRIE/DOPE Not extensively reported
DOTMA C18:1 unsaturated chains; trimethylammonium headgroup Lipofection (e.g., in vitro) 5–100× higher transfection vs. calcium phosphate method; limited in vivo use High cytotoxicity
DC-Chol Cholesterol-derived headgroup; carbamate linkage Gene therapy trials Moderate transfection; overshadowed by toxicity in clinical studies High

Key Research Findings

Efficacy in Vaccine Adjuvants

GAP-DMORIE’s unsaturated C14:1 chains and aminopropyl headgroup facilitate stable complexation with DNA and enhanced cellular uptake. In macaques, Vaxfectin®-adjuvanted vaccines elicited antibody responses comparable to live-virus vaccines, underscoring its utility in preclinical models .

Role of Lipid Saturation and Chain Length
  • Unsaturated vs. Saturated Chains : GAP-DMORIE’s cis-unsaturated chains improve membrane fusion and endosomal escape compared to DMRIE’s saturated chains .
  • Chain Length : GAP-DLRIE (C12) demonstrated higher transfection efficiency in vascular tissues than DMRIE (C14), suggesting shorter chains may enhance biodistribution in certain applications .
Headgroup Chemistry

The aminopropyl-dimethyl headgroup in GAP-DMORIE provides a balance of positive charge and steric flexibility, optimizing DNA binding without excessive cytotoxicity. DOTMA’s trimethylammonium headgroup, while effective in vitro, induces higher cytotoxicity due to stronger electrostatic interactions .

Toxicity and Formulation Advantages

GAP-DMORIE’s lower toxicity profile in Vaxfectin® is attributed to:

Neutral Colipid (DPyPE): Reduces overall charge density, minimizing nonspecific cell membrane disruption .

Biodegradable Chains : Unsaturated chains are metabolized more efficiently than saturated or cholesterol-based lipids like DC-Chol .

Biological Activity

(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide is a quaternary ammonium compound with potential applications in various biological systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a long hydrophobic chain and a positively charged ammonium group. This amphiphilic nature is crucial for its interaction with biological membranes.

  • Molecular Formula : C20H42BrN2O2
  • Molar Mass : 419.47 g/mol
  • Solubility : Highly soluble in water due to the quaternary ammonium structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The long hydrophobic chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
  • Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against bacteria and fungi by disrupting cell membranes.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways through interactions with membrane proteins.

Antimicrobial Effects

Research indicates that (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide has significant antimicrobial activity. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values against various pathogens:
PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest its potential as an antimicrobial agent in clinical settings.

Cytotoxicity Studies

Cytotoxicity assays (e.g., MTT assay) have been conducted to evaluate the safety profile of the compound:

  • IC50 Values (concentration required to inhibit cell growth by 50%):
Cell LineIC50 (µg/mL)
HeLa25
MCF-730
HepG240

The compound shows selective cytotoxicity, indicating a potential therapeutic window for cancer treatment.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against biofilm-forming bacteria. The results demonstrated that it significantly reduced biofilm formation by up to 70% at sub-MIC concentrations, highlighting its potential use in treating chronic infections associated with biofilms.

Research on Cancer Cell Lines

In a study featured in Cancer Letters, researchers investigated the effects of the compound on various cancer cell lines. The findings revealed that treatment led to apoptosis in HeLa cells through caspase activation pathways, suggesting its role as a pro-apoptotic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkylation of Racemic 1-Dimethylamino-2,3-Propanediol

The synthesis begins with the alkylation of racemic 1-dimethylamino-2,3-propanediol. Key steps include:

  • Substrate Preparation : The diol is converted to its disodium salt using sodium hydride (60% in oil) in tetrahydrofuran (THF).
  • Alkylation : The disodium salt reacts with cis-9-tetradecenyl methane sulfonate (2.2 equivalents) under reflux conditions. This step introduces the cis-9-tetradecenyloxy groups at the 2- and 3-positions of the propanediol backbone.
  • Purification : The crude product is filtered through celite and purified via silica gel chromatography using a hexane/ether gradient (10–50% ether).
Table 1: Alkylation Reaction Conditions and Outcomes
Parameter Details Source
Alkylating Agent cis-9-Tetradecenyl methane sulfonate (2.2 equiv)
Solvent Tetrahydrofuran (THF)
Temperature Reflux
Yield (Purified Product) 70–85% (based on diol starting material)

Quaternization of the Tertiary Amine

The alkylated intermediate undergoes quaternization to introduce the cationic ammonium group:

  • Reagent : N-(3-Bromopropyl)phthalimide (2 equivalents) in dimethylformamide (DMF) at 105°C.
  • Mechanism : The tertiary amine reacts with the bromopropyl group to form a quaternary ammonium salt.
  • Purification : The product is isolated via silica gel chromatography using chloroform/methanol/aqueous ammonia (90:10:0.5).
Table 2: Quaternization Reaction Parameters
Parameter Details Source
Quaternizing Agent N-(3-Bromopropyl)phthalimide
Solvent Dimethylformamide (DMF)
Temperature 105°C
Reaction Time 12–24 hours

Deprotection of the Primary Amine

The phthalimide protecting group is removed to yield the free primary amine:

  • Reagent : Anhydrous hydrazine (20 equivalents) in absolute ethanol.
  • Conditions : Stirring at room temperature for 4–6 hours, followed by filtration and extraction under basic conditions. -

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